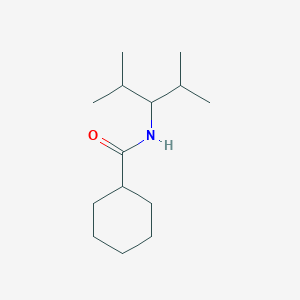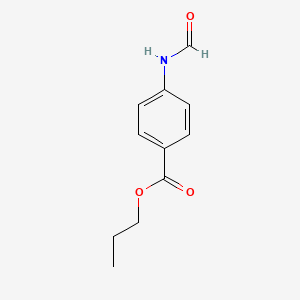
N-(1-isopropyl-2-methylpropyl)cyclohexanecarboxamide
Overview
Description
N-(1-isopropyl-2-methylpropyl)cyclohexanecarboxamide, commonly known as ibutamoren, is a selective agonist of the ghrelin receptor. It was initially developed to treat growth hormone deficiency and cachexia, but its potential as a performance-enhancing drug has gained attention in recent years.
Scientific Research Applications
Ibutamoren has been studied for its potential in treating growth hormone deficiency, osteoporosis, and muscle wasting. It has also been investigated for its effects on body composition, bone density, and glucose metabolism. Additionally, ibutamoren has been shown to improve cognitive function and sleep quality in elderly individuals.
Mechanism of Action
Ibutamoren binds to the ghrelin receptor, which is primarily expressed in the pituitary gland and hypothalamus. This binding stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1), leading to an increase in muscle mass and bone density. Ibutamoren also enhances appetite and promotes fat oxidation, leading to a reduction in body fat.
Biochemical and physiological effects:
Studies have shown that ibutamoren increases serum levels of growth hormone and IGF-1 in both healthy individuals and those with growth hormone deficiency. It also improves bone mineral density and muscle mass in elderly individuals. Ibutamoren has been shown to have positive effects on glucose metabolism, but its effects on insulin sensitivity are unclear. Additionally, ibutamoren has been shown to improve cognitive function and sleep quality in elderly individuals.
Advantages and Limitations for Lab Experiments
Ibutamoren has several advantages for lab experiments, including its selectivity for the ghrelin receptor and its ability to stimulate the release of growth hormone and IGF-1. However, its effects on glucose metabolism and insulin sensitivity are not well understood, and its potential as a performance-enhancing drug raises ethical concerns.
Future Directions
Future research on ibutamoren should focus on its potential as a treatment for growth hormone deficiency, osteoporosis, and muscle wasting. Additionally, more studies are needed to understand the effects of ibutamoren on glucose metabolism and insulin sensitivity. The potential for ibutamoren as a performance-enhancing drug should also be further investigated, along with the ethical implications of its use in sports. Finally, the development of more selective ghrelin receptor agonists may lead to improved therapeutic options for a variety of conditions.
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-10(2)13(11(3)4)15-14(16)12-8-6-5-7-9-12/h10-13H,5-9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYKEDFUBNXAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4747156.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine](/img/structure/B4747164.png)
![1-ethyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4747165.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747172.png)

![2-{[2-(4-bromophenoxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4747179.png)

![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4747199.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![5-ethyl-N-{4-[N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4747232.png)
![N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4747233.png)
![N-(2-ethoxyphenyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4747241.png)
![phenyl(2-pyridinyl)methanone O-[3-(tert-butylamino)-2-hydroxypropyl]oxime succinate (salt)](/img/structure/B4747247.png)
